(Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine typically involves the following steps:
Formation of 2-thiophenecarbaldehyde: Thiophene reacts with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde.
Formation of 2-thiopheneacetaldehyde: 2-thiophenecarbaldehyde reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde.
Formation of 2-thiopheneacetaldehyde oxime: 2-thiopheneacetaldehyde reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime.
Reduction to 2-thiopheneethylamine: The oxime is reduced to give 2-thiopheneethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiophene ring can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
Oxidation: Thiophene S-oxides.
Reduction: Amine derivatives.
Substitution: Various thiophene derivatives.
Scientific Research Applications
(Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine involves its role as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . It is likely metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides, which are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one . The compound is not metabolized by monoamine oxidases and behaves as a competitive monoamine oxidase inhibitor .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: A stimulant drug with a phenyl ring instead of a thiophene ring.
Methamphetamine: A more potent analogue of amphetamine with a similar mechanism of action.
Thiophene-2-ethylamine: Another thiophene-based compound with similar properties.
Uniqueness
(Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine is unique due to its thiophene ring, which imparts different chemical properties compared to the phenyl ring in amphetamine. This results in lower potency and different metabolic pathways, making it a compound of interest for developing drugs with potentially fewer side effects .
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylethyl)propan-2-amine |
InChI |
InChI=1S/C9H15NS/c1-7(2)10-8(3)9-5-4-6-11-9/h4-8,10H,1-3H3 |
InChI Key |
IAQQGLXGAAJBNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC=CS1 |
Origin of Product |
United States |
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